molecular formula C9H20N2O2 B15139054 Trimethyllysine-d9

Trimethyllysine-d9

Cat. No.: B15139054
M. Wt: 197.32 g/mol
InChI Key: MXNRLFUSFKVQSK-DQBSYZJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyllysine-d9 typically involves the methylation of lysine with deuterated methyl groups. One common method is the reductive methylation of lysine using formaldehyde-d2 and sodium cyanoborohydride . The reaction conditions usually involve a pH of around 7-8 and a temperature of 25-30°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The deuterated reagents are carefully handled to prevent contamination and ensure the integrity of the deuterium labeling .

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

197.32 g/mol

IUPAC Name

(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3

InChI Key

MXNRLFUSFKVQSK-DQBSYZJZSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)[O-])N)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N

Origin of Product

United States

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